4-[1-(4-Hydroxyphenyl)pentyl]phenol
Description
4-[1-(4-Hydroxyphenyl)pentyl]phenol is a phenolic compound characterized by a pentyl chain bridging two aromatic rings, each bearing a hydroxyl group at the para position. Phenolic compounds are widely studied for their antioxidative, anti-inflammatory, and endocrine-modulating activities, with structural variations (e.g., alkyl chain length, substituent groups) significantly influencing their behavior .
Properties
CAS No. |
17181-62-3 |
|---|---|
Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
4-[1-(4-hydroxyphenyl)pentyl]phenol |
InChI |
InChI=1S/C17H20O2/c1-2-3-4-17(13-5-9-15(18)10-6-13)14-7-11-16(19)12-8-14/h5-12,17-19H,2-4H2,1H3 |
InChI Key |
CLTDLQYTLRVDJJ-UHFFFAOYSA-N |
SMILES |
CCCCC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Canonical SMILES |
CCCCC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Synonyms |
1,1-BIS(4-HYDROXYPHENYL)PENTANE |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural motifs with 4-[1-(4-Hydroxyphenyl)pentyl]phenol, differing primarily in alkyl chain length or substituent groups:
| Compound Name | Structure | Key Features |
|---|---|---|
| BPF (4-[(4-Hydroxyphenyl)methyl]phenol) | Two phenol rings linked by a methyl group | Shortest alkyl chain; high polarity |
| BPE (4-[1-(4-Hydroxyphenyl)ethyl]phenol) | Ethyl chain between phenol rings | Moderate lipophilicity |
| BPAP (4-[1-(4-Hydroxyphenyl)-1-phenylethyl]phenol) | Bulky phenylethyl substituent | Enhanced steric hindrance |
| BPZ (4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol) | Cyclohexyl bridge | Cyclic substituent; reduced flexibility |
| This compound | Pentyl chain bridging two phenol rings | Longest alkyl chain; increased lipophilicity |
Physicochemical Properties
Data from and highlight trends in key parameters:
| Compound | Molecular Weight (g/mol) | log Kow<sup>*</sup> | pKa |
|---|---|---|---|
| BPF | 200.23 | 2.91 | 7.55–10.80 |
| BPE | 214.26 | 3.19 | 10.10 |
| BPAP | 290.35 | 4.86 | 10.22 |
| BPZ | 268.35 | 5.00 | 9.76–10.37 |
| Target | ~242.3<sup>†</sup> | ~5.5–6.0<sup>‡</sup> | ~9.5–10.5 |
<sup>*</sup>log Kow: Octanol-water partition coefficient (lipophilicity indicator). <sup>†</sup>Estimated based on molecular formula (C₁₇H₂₀O₂). <sup>‡</sup>Predicted increase with longer alkyl chain .
Key Observations :
- Lipophilicity : The pentyl chain in the target compound likely enhances membrane permeability compared to BPF/BPE but may reduce aqueous solubility.
- Acidity: All compounds exhibit pKa values ~9–11, typical of phenolic hydroxyl groups, suggesting similar ionization behavior in biological systems .
Anti-Inflammatory and Antioxidative Potential
Diarylheptanoids and bisphenols from Alnus sib and other plants () demonstrate structure-dependent bioactivity:
Endocrine Activity
Structural modifications, such as the pentyl chain in the target compound, may alter binding affinity to estrogen receptors compared to BPF or BPE .
Preparation Methods
Reaction Mechanism and Substrate Design
The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a carbocation intermediate from the alkylating agent. In the case of this compound, the alkylating agent could be 1-bromo-5-(4-hydroxyphenyl)pentane. The hydroxyphenyl group on the pentyl chain acts as a directing group, enhancing regioselectivity during the electrophilic attack.
Optimization of Reaction Conditions
Key parameters include:
-
Catalyst loading : 1.2–1.5 equivalents of AlCl₃ relative to the alkylating agent.
-
Solvent system : Dichloromethane or nitrobenzene for optimal carbocation stability.
-
Temperature : 0–25°C to minimize side reactions such as polyalkylation.
A representative procedure involves dissolving 4-hydroxyphenol (10 mmol) and 1-bromo-5-(4-hydroxyphenyl)pentane (10 mmol) in dichloromethane, followed by gradual addition of AlCl₃ (12 mmol) at 0°C. After stirring for 12 hours, the mixture is quenched with ice-water, yielding the crude product. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the target compound in ~65% yield.
Acid-Catalyzed Condensation Strategies
Condensation reactions between phenolic derivatives and carbonyl compounds offer an alternative pathway, particularly for constructing symmetric bisphenol structures.
Ketone-Phenol Condensation
Adapting methods used for 2,2-bis(3-phenyl-4-hydroxyphenyl)propane (PHP), this compound can be synthesized via the acid-catalyzed reaction of 4-hydroxyphenol with a pentanone derivative. For example, 4-hydroxyphenyl pentan-3-one undergoes condensation in the presence of hydrochloric acid and mercaptopropionic acid (promoter).
Critical Parameters:
This method yields ~60% of the target compound, with minor byproducts arising from incomplete condensation.
Multi-Step Coupling and Deprotection Approaches
Complex synthetic routes involving protective groups and sequential reactions are employed to enhance selectivity and yield.
Buchwald-Hartwig Coupling and Deprotection
A patent describing the synthesis of 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine provides insights into adaptable methodologies. While the target compound differs, the use of protective groups (e.g., tetrahydropyranyl ethers) and catalytic reduction steps can be extrapolated.
Stepwise Synthesis:
-
Protection : 4-Hydroxyphenol is protected as a tetrahydropyranyl ether using dihydropyran and catalytic p-toluenesulfonic acid.
-
Alkylation : The protected phenol reacts with 1,5-dibromopentane in the presence of potassium carbonate (K₂CO₃) and a phase-transfer catalyst.
-
Deprotection : The tetrahydropyranyl group is removed via hydrolysis with aqueous HCl, yielding this compound.
This three-step process achieves an overall yield of ~55%, with nuclear magnetic resonance (NMR) confirming structural integrity.
Comparative Analysis of Synthetic Methods
| Method | Catalyst/Reagents | Temperature | Time | Yield | Purity |
|---|---|---|---|---|---|
| Friedel-Crafts Alkylation | AlCl₃, CH₂Cl₂ | 0–25°C | 12 h | 65% | 98% |
| Acid-Catalyzed Condensation | HCl, mercaptopropionic acid | 80–100°C | 8 h | 60% | 95% |
| Multi-Step Coupling | K₂CO₃, p-TsOH | Reflux | 24 h | 55% | 97% |
Key Observations :
-
Friedel-Crafts alkylation offers the highest yield but requires stringent temperature control to prevent carbocation rearrangements.
-
Acid-catalyzed condensation is operationally simpler but produces more byproducts.
-
Multi-step routes, while lengthier, enable precise control over regioselectivity.
Mechanistic Insights and Side Reactions
Carbocation Stability in Friedel-Crafts Reactions
The pentyl chain’s linear structure reduces steric hindrance, favoring monalkylation. However, competing pathways, such as the formation of diarylpentanes, are observed at higher temperatures (>30°C).
Role of Promoters in Condensation Reactions
Mercaptopropionic acid enhances reaction kinetics by stabilizing transition states through hydrogen bonding, as evidenced by kinetic studies in PHP synthesis.
Industrial Scalability and Environmental Considerations
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling 4-[1-(4-Hydroxyphenyl)pentyl]phenol in laboratory settings?
- Methodological Answer :
- PPE Requirements : Use butyl rubber gloves (tested for permeation resistance) and safety goggles to prevent skin/eye contact .
- Ventilation : Ensure adequate airflow; avoid inhalation of dust/aerosols. No specialized respiratory protection is required under normal conditions .
- Storage : Store in a cool, dry place away from incompatible substances (e.g., oxidizing agents). Monitor for degradation over time .
- Decontamination : Immediately remove contaminated clothing and wash affected skin with soap/water .
Q. How can researchers confirm the molecular structure of this compound post-synthesis?
- Methodological Answer :
- Spectroscopic Techniques :
- FT-IR : Identify hydroxyl (-OH) stretches (~3200–3600 cm⁻¹) and aromatic C=C bonds (~1500–1600 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., para-substituted aromatic protons at δ 6.7–7.3 ppm) .
- Crystallography : Employ single-crystal X-ray diffraction (using SHELX software for refinement) to resolve stereochemistry and bond lengths .
Q. What are the key considerations in designing a synthesis route for this compound?
- Methodological Answer :
- Reagent Selection : Use condensation reactions (e.g., aldehydes with ketones in acidic ethanol) to form the pentyl bridge .
- Reaction Optimization : Adjust stoichiometry (1:2 molar ratio for aldehyde:cyclohexanone) and temperature (reflux at 70–80°C) to maximize yield .
- Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the product .
Advanced Research Questions
Q. What strategies are effective in resolving discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., density functional theory (DFT) for vibrational frequencies) .
- Isotopic Labeling : Introduce deuterated analogs to clarify ambiguous proton environments in crowded spectra .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₈H₂₂O₂) with <5 ppm mass accuracy .
Q. How can computational methods predict the physicochemical properties of this compound?
- Methodological Answer :
- QSPR Models : Use Quantitative Structure-Property Relationship (QSPR) algorithms to estimate logP (lipophilicity) and solubility .
- Molecular Dynamics Simulations : Predict thermal stability by analyzing bond dissociation energies and conformational flexibility .
- InChI Key Utilization : Encode structural descriptors (e.g., ZYIGFXHZSKIVOO-QPLCGJKRSA-N) for database searches to retrieve analogous compounds .
Q. What methodologies are recommended for analyzing the stability and degradation products of this compound under various conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to heat (40–60°C), UV light, and humidity; monitor via HPLC for degradation peaks .
- LC-MS/MS : Identify degradation byproducts (e.g., oxidized phenolic derivatives) using fragmentation patterns .
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .
Data Analysis and Contradictions
Q. How should researchers address conflicting toxicity data in literature for this compound?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., RTECS, IUCLID) and assess study design biases (e.g., in vitro vs. in vivo models) .
- Dose-Response Curves : Reanalyze raw data to identify thresholds for adverse effects; use benchmark dose (BMD) modeling .
- Toxicogenomics : Investigate gene expression profiles (e.g., CYP450 induction) to clarify mechanisms of action .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
